molecular formula C19H14O5 B14908296 8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one

8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Cat. No.: B14908296
M. Wt: 322.3 g/mol
InChI Key: SNDKWYAIDKEIIE-UHFFFAOYSA-N
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Description

8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has a unique structure that includes a dioxolo ring fused to a chromen backbone, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds under basic conditions to form the chromen core. The dioxolo ring can be introduced through cyclization reactions involving suitable diol precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromen ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with various molecular targets and pathways. It may exert its effects by:

    Inhibiting enzymes: Such as cyclooxygenase, which is involved in inflammation.

    Modulating signaling pathways: Such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

    Scavenging free radicals: Acting as an antioxidant to protect cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one is unique due to its specific structural features, such as the fused dioxolo ring and the chromen backbone. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

IUPAC Name

8-(2H-chromen-3-yl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-one

InChI

InChI=1S/C19H14O5/c20-19-7-13(12-5-11-3-1-2-4-15(11)21-9-12)14-6-17-18(23-10-22-17)8-16(14)24-19/h1-6,8,13H,7,9-10H2

InChI Key

SNDKWYAIDKEIIE-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC3=C(C=C2OC1=O)OCO3)C4=CC5=CC=CC=C5OC4

Origin of Product

United States

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